molecular formula C14H20N4O3S B6537931 2-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021255-79-7

2-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)propanamide

Cat. No.: B6537931
CAS No.: 1021255-79-7
M. Wt: 324.40 g/mol
InChI Key: WTFIYZHMOGCYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)propanamide is a synthetic small molecule characterized by a pyridazine core substituted at position 3 with a 2-methylpropanamide group and at position 6 with a sulfanyl-linked 2-(morpholin-4-yl)-2-oxoethyl moiety. The sulfanyl (-S-) bridge offers metabolic stability and possible disulfide bond formation.

Properties

IUPAC Name

2-methyl-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-10(2)14(20)15-11-3-4-12(17-16-11)22-9-13(19)18-5-7-21-8-6-18/h3-4,10H,5-9H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFIYZHMOGCYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)propanamide, identified by its CAS number 1021255-79-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C14H20N4O3SC_{14}H_{20}N_{4}O_{3}S, with a molecular weight of 324.40 g/mol. The structure features a pyridazine core substituted with a morpholine group and a sulfanyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₃S
Molecular Weight324.40 g/mol
CAS Number1021255-79-7

Research indicates that compounds containing pyridazine scaffolds can exhibit various biological activities, primarily through the inhibition of specific enzymes and receptors. The morpholine group enhances solubility and bioavailability, which can improve therapeutic efficacy.

Inhibition Studies

Studies have shown that derivatives of pyridazine compounds can act as inhibitors for various protein kinases, including c-Met, which is implicated in cancer progression. The presence of the sulfanyl group may enhance binding affinity to target proteins by facilitating interactions through thiol groups.

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Key Findings:

  • IC50 Values: In studies conducted on various derivatives, some exhibited IC50 values in the low micromolar range (1.9–7.52 µg/mL), indicating potent antiproliferative effects against targeted cancer cell lines .

Table: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
This compoundHCT1161.9
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF72.3
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamidesHCT1167.52

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyridazine derivatives, including the target compound. Results indicated that modifications at the sulfanyl position significantly influenced activity levels against cancer cell lines .
  • Mechanism Elucidation : Another research effort focused on understanding how modifications in the morpholine group affect binding to c-Met kinase. It was found that specific substitutions could enhance inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three analogs from literature (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound : 2-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)propanamide C₁₄H₂₀N₄O₃S 324.4 Pyridazine, morpholine, sulfanyl, 2-methylpropanamide High polarity due to pyridazine and morpholine; moderate metabolic stability.
Analog 1 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.5 Isoindolinone, sulfamoyl, pyridine Bulky isoindolinone group increases lipophilicity; sulfamoyl enhances acidity.
Analog 2 : S-ethyl-2-[2-(6-methoxynaphthalen-2-yl)-propanamido]acetate C₁₉H₂₃NO₄S 373.5 Naphthalene, methoxy, ethyl ester High lipophilicity due to naphthalene; ester group may confer prodrug properties.
Analog 3 : Befetupitant (2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(morpholin-4-yl)pyridin-3-yl]propanamide) C₂₉H₂₉F₆N₃O₂ 581.5 Trifluoromethyl, pyridine, morpholine Fluorinated groups enhance metabolic stability; pyridine-morpholine synergy.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s pyridazine and morpholine groups likely confer higher aqueous solubility compared to Analog 1 (isoindolinone) and Analog 2 (naphthalene). However, it is less lipophilic than Analog 3, which contains trifluoromethyl groups .
  • Metabolic Stability : The sulfanyl group in the target compound may undergo oxidation, whereas Analog 3’s trifluoromethyl groups resist metabolic degradation . Analog 1’s sulfamoyl group is prone to hydrolysis, reducing stability .
  • Bioavailability : Morpholine in both the target compound and Analog 3 improves membrane permeability, but the pyridazine core’s polarity may limit absorption compared to Analog 3’s pyridine .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves amide coupling and sulfanyl bridge formation, similar to methods in .
  • Thermal Stability : Analog 1’s melting point (83°C) suggests higher crystallinity than the target compound, inferred to have a lower melting point due to flexible morpholine side chains .
  • Drug-Likeness : The target compound’s molecular weight (324.4) aligns with Lipinski’s rule, unlike Analog 1 (493.5), which may have poor oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.